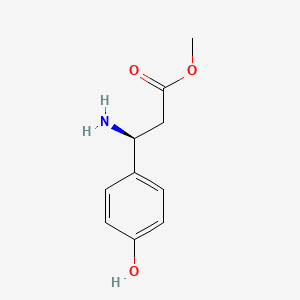

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate

CAS No.: 177966-65-3

Cat. No.: VC2929791

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 177966-65-3 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate |

| Standard InChI | InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 |

| Standard InChI Key | NNIQEIHSKHWXLM-VIFPVBQESA-N |

| Isomeric SMILES | COC(=O)C[C@@H](C1=CC=C(C=C1)O)N |

| SMILES | COC(=O)CC(C1=CC=C(C=C1)O)N |

| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)O)N |

Introduction

Basic Properties and Structural Characteristics

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is characterized by its unique structural features, which contribute to its biological activity and chemical reactivity. The compound belongs to the class of β-amino acid esters with a specific stereochemistry that plays a crucial role in its interactions with biological systems.

Chemical Identity and Structural Features

The compound is defined by the following identifiers and structural elements:

| Parameter | Information |

|---|---|

| CAS Number | 177966-65-3 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate |

| Standard InChI | InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 |

| Standard InChIKey | NNIQEIHSKHWXLM-VIFPVBQESA-N |

The molecule contains several key functional groups that determine its chemical behavior: a methyl ester group, a primary amino group, and a phenolic hydroxyl group. The stereogenic center at the C3 position has an S-configuration, which is critical for its biological activity.

Physical and Chemical Properties

The compound exhibits the following physical and chemical properties:

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Observed |

| Boiling Point | 345.3±32.0 °C | Predicted |

| Density | 1.208±0.06 g/cm³ | Predicted |

| pKa | 10.03±0.26 | Predicted |

| Solubility | Soluble in polar organic solvents like methanol and DMSO | Experimental |

The compound's stereochemistry significantly influences its physical properties and biological interactions. The (S)-configuration at the C3 position creates a specific three-dimensional arrangement that allows for selective binding to biological targets .

Synthesis Methods

The synthesis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate can be achieved through various routes, with the most common being the esterification of the corresponding carboxylic acid.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, efficiency, and sustainability:

-

Continuous Flow Processing: Utilization of continuous flow reactors to enhance yield and purity of the product.

-

Immobilized Catalyst Systems: Employment of immobilized acid catalysts to facilitate separation and recycling.

-

Green Chemistry Approaches: Implementation of solvent-free reactions and renewable catalysts to reduce environmental impact.

The industrial production also focuses on quality control measures to ensure stereochemical purity, as the biological activity is highly dependent on the correct (3S) configuration.

Chemical Reactivity

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions due to its functional groups.

Oxidation Reactions

The hydroxyl group on the phenyl ring can be oxidized to form ketone or aldehyde derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically lead to the formation of 4-hydroxy-3-methylbenzaldehyde derivatives.

Reduction Reactions

The ester group can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form the corresponding alcohol derivative, 3-amino-3-(4-hydroxyphenyl)propan-1-ol.

Substitution Reactions

The hydroxyl group can undergo substitution reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield halogenated derivatives. These reactions are valuable for introducing various functional groups through nucleophilic substitutions.

Biological Activity and Mechanism of Action

The biological activity of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate stems from its ability to interact with specific molecular targets and pathways.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative damage in cellular models. This activity suggests potential applications in preventing or treating conditions related to oxidative stress, such as neurodegenerative and cardiovascular diseases.

Neuroprotective Effects

Case studies have highlighted the neuroprotective effects of the compound against neurotoxicity induced by various agents. It has shown promise in protecting neuronal cells from apoptosis in models of Alzheimer's disease by modulating signaling pathways associated with cell survival and inflammation.

| Study Type | Finding | Significance |

|---|---|---|

| In vitro neuronal cells | Decreased reactive oxygen species (ROS) levels | Supports role as potent antioxidant agent |

| Transgenic mouse models | Reduced amyloid plaque formation | Potential therapeutic for Alzheimer's disease |

| Cell survival assays | Protected against induced apoptosis | Promotes neuronal cell viability |

Mechanism of Action

The compound's mechanism of action involves:

-

Enzyme Inhibition/Activation: It may act as an inhibitor or activator of specific enzymes by binding to their active sites.

-

Receptor Interactions: Possible modulation of signaling pathways through interactions with receptors or other proteins involved in cellular communication.

-

Free Radical Scavenging: Direct neutralization of reactive oxygen species through donation of electrons or hydrogen atoms.

Pharmaceutical Applications and Research Findings

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate serves as a valuable compound in pharmaceutical research and development.

Drug Development

The compound functions as a lead structure in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that enhance potency and selectivity for specific biological targets. Researchers are exploring derivatives of this compound for improved efficacy against cancer and other chronic diseases.

Formulation Studies

In pharmaceutical formulation studies, the compound has been evaluated for its solubility and stability profiles. These studies are crucial for developing effective drug delivery systems that maximize therapeutic effects while minimizing side effects.

Research Findings in Alzheimer's Disease Models

A significant study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in transgenic mice models of Alzheimer's disease. The results indicated substantial reductions in amyloid plaque formation and improved cognitive function compared to control groups, suggesting potential therapeutic applications in neurodegenerative disorders.

Comparative Analysis with Related Compounds

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate shares structural similarities with several related compounds, each with distinct properties and applications.

Structural Analogs

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate HCl | 134430-96-9 | C₁₀H₁₄ClNO₃ | Hydrochloride salt form, enhanced water solubility |

| Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate | 933471-44-4 | C₁₆H₁₇NO₂ | Additional phenyl group replacing hydroxyl group |

| (S)-methyl 2-amino-3-(4-iodophenyl)propanoate | 113850-77-4 | C₁₀H₁₂INO₂ | Iodine substituent replacing hydroxyl group, amino at C2 |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 6049-54-3 | C₉H₁₁NO₃ | Amino group connected to phenyl ring, carboxylic acid instead of ester |

Structure-Activity Relationships

The comparative analysis of these analogs reveals important structure-activity relationships:

-

The hydrochloride salt form enhances water solubility while maintaining biological activity, which is advantageous for pharmaceutical formulations .

-

Replacement of the hydroxyl group with other substituents (e.g., phenyl, iodine) alters lipophilicity and binding affinity to biological targets.

-

The position of the amino group (β vs. α) influences the compound's ability to interact with enzymes and receptors .

These structure-activity relationships provide valuable insights for the rational design of new derivatives with enhanced properties for specific therapeutic applications.

Future Research Directions

The promising properties of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate open several avenues for future research.

Technological Approaches

Emerging technologies that could advance research on this compound include:

-

Computational Modeling: Using in silico approaches to predict interactions with biological targets and optimize structural modifications.

-

High-Throughput Screening: Rapidly evaluating numerous derivatives for specific biological activities.

-

Precision Medicine Applications: Exploring personalized therapeutic approaches based on individual patient characteristics and disease mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume